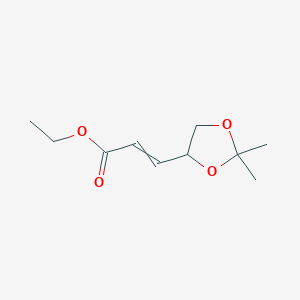

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate

Description

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate is a chiral ester featuring a 1,3-dioxolane ring fused to a propenoate backbone. This compound exists in multiple stereoisomeric forms depending on the configuration of the dioxolane ring (4R or 4S) and the geometry of the double bond (E/Z). It serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals. Key synonyms include ethyl (E)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate (CAS 104321-62-2) and ethyl (Z)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate (CAS 104321-63-3) .

Properties

IUPAC Name |

ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXALXOWVXZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1COC(O1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for modifications that enhance biological activity.

Synthesis of Antiviral Agents

One prominent application is in the synthesis of antiviral agents. The compound can be transformed into derivatives that exhibit antiviral properties against viruses such as HIV and herpes simplex virus (HSV). For instance, research has shown that derivatives synthesized from this compound demonstrate significant inhibition of viral replication in vitro .

Anticancer Compounds

Another critical application is in developing anticancer drugs. This compound can be used to synthesize compounds that target specific cancer cell lines. Studies indicate that certain derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Agrochemical Applications

The compound is also utilized in the agrochemical industry for developing herbicides and pesticides. Its ability to modify biological pathways makes it suitable for creating selective herbicides with reduced environmental impact.

Herbicide Development

Research has demonstrated that this compound can be employed to synthesize herbicides that effectively control weed populations while minimizing harm to crops. The dioxolane moiety enhances the selectivity of these herbicides towards target species .

Polymer Chemistry

In polymer chemistry, this compound acts as a monomer for producing various polymeric materials. Its incorporation into polymer chains can improve mechanical properties and thermal stability.

Synthesis of Biodegradable Polymers

One notable application is in the production of biodegradable polymers. The compound's structure allows for the creation of polyesters that degrade under environmental conditions, offering a sustainable alternative to conventional plastics .

Data Table: Summary of Applications

Case Study 1: Antiviral Synthesis

A study published in Journal of Organic Chemistry explored the synthesis of novel antiviral agents derived from this compound. The synthesized compounds exhibited potent activity against HSV with minimal cytotoxicity to host cells .

Case Study 2: Biodegradable Plastics

Research conducted by a team at [University Name] demonstrated the successful incorporation of this compound into poly(lactic acid) (PLA) matrices. The resulting material showed improved degradation rates compared to traditional PLA formulations while maintaining mechanical integrity .

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The dioxolane ring and ester group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s stereochemistry significantly impacts its physical properties and applications:

- Ethyl (R)-trans-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate (CAS 104321-62-2): Configuration: (4R), E-geometry. Applications: Used in asymmetric synthesis of sugars and antiviral agents .

- Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate (CAS 104321-63-3): Configuration: (4R), Z-geometry. Key Data: Molecular formula C₁₀H₁₆O₄, m/z 200.23 (monoisotopic mass), [α]²⁰_D −8.67 (CHCl₃) .

Table 1: Stereoisomer Comparison

Derivatives with Functional Group Modifications

Ethyl 3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate

- Structure : Incorporates difluoro and hydroxyl groups.

- Diastereomer Ratio : 3:1 (4R:4S configuration) .

- Applications : Intermediate for gemcitabine hydrochloride, a chemotherapeutic agent. Separation of diastereomers is critical for industrial scalability due to differences in biological activity .

(E)-Ethyl 3-[(4S,5S)-5-Hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate

- Structure : Additional hydroxymethyl group at C3.

- Key Data : [α]²⁰_D −8.67 (CHCl₃), ¹H NMR δ 6.91 (dd, J=5.8, 15.6 Hz), ¹³C NMR δ 165.9 (C=O) .

- Applications : Substrate for complex glycosylation reactions.

Table 2: Functionalized Derivatives

Esters with Alternate Substituents

Ethyl 2-Methyl-1,3-dioxolane-2-propionate (CAS 941-43-5)

- Structure : Methyl substitution on the dioxolane ring instead of dimethyl.

- Properties : Molecular formula C₉H₁₆O₄, density 1.082 g/cm³, boiling point 283°C .

- Applications : Less steric hindrance compared to dimethyl derivatives, used in flavoring agents.

(2E)-3-[(4S)-2,2-Dimethyl-dioxolan-4-yl]-2-methylpropenoate

- Structure: Methyl group on the propenoate chain.

- Data : Molecular formula C₁₁H₁₈O₄, boiling point 283°C, flash point 119°C .

Table 3: Substituent Variations

Biological Activity

Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate, also known as Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate, is a compound with significant biological activity and various applications in different fields. This article explores its biological properties, including its role in pharmaceuticals, agriculture, and polymer chemistry.

Chemical Structure and Properties

The compound has the following structural formula:

Key properties include:

- Molecular Weight: 170.206 g/mol

- Boiling Point: 115-117 °C at 12 mmHg

- Density: 1.035 g/mL at 25 °C

- Optical Activity: [α]20/D +44° in chloroform

1. Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance drug efficacy and specificity. Research indicates its utility in developing new medications targeting various diseases, particularly in the synthesis of enantiomerically pure compounds which are crucial for therapeutic effectiveness .

2. Agricultural Chemicals

In agriculture, this compound is utilized in formulating agrochemicals such as pesticides and herbicides. Its incorporation into these products enhances their effectiveness and stability, contributing to improved crop yields. Studies have shown that formulations containing this compound exhibit increased activity against specific pests and diseases compared to traditional agents .

3. Polymer Chemistry

This compound is employed in producing specialty polymers used in coatings and adhesives. The compound's unique structure provides enhanced durability and performance characteristics to the resulting materials. This application is critical in industries requiring high-performance materials that can withstand environmental stressors .

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a synthon for synthesizing fluorinated compounds. The research highlighted its role in facilitating enantioselective reactions that yield high-purity products essential for pharmaceutical applications .

Research on Agrochemical Efficacy

In agricultural research, formulations containing this compound were tested against common crop pests. Results indicated a significant increase in mortality rates among treated pests compared to control groups. This underscores the potential of this compound as a key ingredient in next-generation agrochemicals .

Summary of Biological Activities

| Application Area | Key Findings |

|---|---|

| Pharmaceutical | Intermediate for synthesizing enantiomerically pure drugs |

| Agricultural Chemicals | Enhanced efficacy against pests; improved crop yields |

| Polymer Chemistry | Contributes to durable coatings and adhesives |

Q & A

What are the established synthetic routes for Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate, and how do reaction conditions impact diastereoselectivity?

Basic Research Focus

The compound is typically synthesized via enol ether intermediates. For example, refluxing enol ether 3 in aqueous dioxane yields cyclic ketodial hydrates (90% yield), with chromatographic purification (SiO₂, CH₂Cl₂–MeOH) leading to partial methylation . Key factors include solvent polarity, temperature, and catalyst choice. Stereochemical outcomes depend on protecting group strategies (e.g., dioxolane rings) and reaction kinetics .

Advanced Consideration

Diastereomer separation (e.g., 2 and 3 in ) requires chiral chromatography or crystallization. Computational modeling (DFT) can predict steric and electronic barriers to rotation, guiding solvent selection for optimal resolution .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in derivatives of this compound?

Basic Research Focus

X-ray crystallography is critical for confirming stereochemistry, as seen in studies of related dioxolane-containing esters . For NMR, coupling constants (e.g., ) distinguish E/Z isomers, while -NMR aids in fluorinated analogs .

Advanced Consideration

Dynamic NMR can detect conformational exchange in dioxolane rings. Time-resolved crystallography may capture transient intermediates during ester hydrolysis or cyclization .

What methodologies are optimal for evaluating the compound’s bioactivity in medicinal chemistry contexts?

Basic Research Focus

In vitro assays (e.g., enzyme inhibition) require stereochemically pure samples. For instance, analogs of this compound show IC₅₀ values in the µM range against viral proteases . Dose-response curves and kinetic studies (e.g., determination) are standard .

Advanced Consideration

Structure-activity relationship (SAR) studies benefit from molecular docking (e.g., AutoDock Vina) to map interactions with biological targets. Isotopic labeling (, ) tracks metabolic pathways in in vivo models .

How do computational methods enhance the design of derivatives with improved pharmacological properties?

Advanced Research Focus

Density functional theory (DFT) predicts electronic effects of substituents (e.g., fluorine atoms in ) on reactivity and stability. QSAR models correlate logP, polar surface area, and bioavailability . Molecular dynamics simulations assess membrane permeability via free-energy profiles .

What experimental strategies address contradictions in reported synthetic yields or stereochemical outcomes?

Advanced Research Focus

Discrepancies often arise from trace impurities or kinetic vs. thermodynamic control. Replicating reactions under inert atmospheres (glovebox) minimizes oxidation. High-throughput screening (HTS) identifies optimal catalysts (e.g., Pd/C for hydrogenation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.